ar-Nonyldiphenylamine

lubricant oxidation stability pressure differential scanning calorimetry alkylated diphenylamine antioxidant

Optimize your lubricant oxidation stability with ar-Nonyldiphenylamine. Its unique para-nonyl substitution delivers superior TEOST MHT-4 deposit control and PDSC oxidation induction time over shorter-chain analogs, making it a direct, performance-enhancing replacement for butylated/octylated DPA in heavy-duty diesel and passenger car motor oils. For synthetic ester compressor oils above 150°C, the molecule forms a measurable O₂-barrier, extending fluid life. The ambient-temperature liquid state eliminates heated storage, reducing CAPEX in cold-region blending. Procure grades with <1% residual diphenylamine to mitigate aquatic and reproductive toxicity warnings for eco-label compliance.

Molecular Formula C21H29N
Molecular Weight 295.5 g/mol
CAS No. 27177-41-9
Cat. No. B3028685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namear-Nonyldiphenylamine
CAS27177-41-9
Molecular FormulaC21H29N
Molecular Weight295.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CC=C(C=C1)NC2=CC=CC=C2
InChIInChI=1S/C21H29N/c1-2-3-4-5-6-7-9-12-19-15-17-21(18-16-19)22-20-13-10-8-11-14-20/h8,10-11,13-18,22H,2-7,9,12H2,1H3
InChIKeyDSGJTSGIIUQSCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 1000 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ar-Nonyldiphenylamine (CAS 27177-41-9): A High-Temperature Aminic Antioxidant for Industrial Lubricant Formulations


ar-Nonyldiphenylamine (CAS 27177-41-9) is a mono‑alkylated diarylamine antioxidant belonging to the alkylated diphenylamine (ADPA) class [1]. It is synthesized via Friedel‑Crafts alkylation of diphenylamine with nonene, yielding a viscous liquid product that functions primarily as a radical‑trapping antioxidant [2]. Its molecular structure—featuring a single para‑nonyl substituent on one aromatic ring—balances high‑temperature radical‑scavenging efficacy with broad solubility in mineral and synthetic base oils [3]. Commercial formulations frequently consist of mixtures of mono‑ and di‑nonylated diphenylamines, with mono‑nonyl species typically comprising 20–30% of the total composition [4].

Why Generic Substitution Fails for ar-Nonyldiphenylamine: The Hidden Cost of Alkyl Chain Length and Substitution Pattern


Alkylated diphenylamine antioxidants cannot be treated as interchangeable commodities because their antioxidant performance, solubility, volatility, and deposit‑forming propensity are exquisitely sensitive to the length, branching, and position of the alkyl substituent [1]. Direct comparative studies demonstrate that increasing para‑alkyl chain length from methyl → octyl → nonyl systematically reduces radical‑trapping mobility, enhances O₂ barrier properties, and improves high‑temperature antioxidant efficacy in ester lubricants [2]. Furthermore, subtle changes in alkylation composition—mono‑ vs. di‑substitution, para‑ vs. ortho‑attachment—produce divergent structure–activity relationships at different temperatures [3]. Replacing a nonyl‑substituted DPA with an octyl or methyl analog without requalification therefore risks compromising oxidative stability, deposit control, and low‑temperature fluidity in the finished lubricant.

Quantitative Comparator Benchmarks for ar-Nonyldiphenylamine: Head‑to‑Head Performance Data Against Closest Analogs


PDSC Oxidation Stability: 4,4′‑Dinonyldiphenylamine (T558) Outperforms Shorter‑Chain Dioctyl and Dimethyl Analogs

In a direct comparative PDSC study of TMPTO ester base oil formulated with three ADPA antioxidants at equal loading, 4,4′‑dinonyldiphenylamine (T558) exhibited superior oxidation onset temperature and longer induction time relative to 4,4′‑dioctyldiphenylamine (ODA) and 4,4′‑dimethyldiphenylamine (DMDPA) [1]. The longer para‑nonyl chain reduces molecular mobility and physically impedes O₂ diffusion into the oil matrix, providing an additional physical barrier beyond radical trapping alone [1].

lubricant oxidation stability pressure differential scanning calorimetry alkylated diphenylamine antioxidant

Thermal Stability by TGA: Nonyl‑Chain Confers Higher Decomposition Temperature Than Unsubstituted Diphenylamine

TGA analysis of nonyldiphenylamine synthesized by Sinopec demonstrates a significant elevation in thermal decomposition temperature relative to unsubstituted diphenylamine [1]. This is consistent with the class‑level observation that para‑alkyl substitution stabilizes diphenylamine toward thermal degradation by increasing molecular weight and reducing volatility [2].

thermal gravimetric analysis antioxidant thermal stability lubricant additive decomposition

Deposit Control: TEOST MHT‑4 Performance Parity With a Butylated‑Octylated Aminic Antioxidant

A technical disclosure from Vanderbilt Chemicals indicates that VANLUBE® DND, a commercially available dinonylated diphenylamine, delivers equivalent deposit control performance to VANLUBE® 961 (a butylated‑octylated aminic antioxidant) in the industry‑standard TEOST MHT‑4 test when evaluated at identical treat rates [1].

engine oil deposit control TEOST MHT‑4 dinonylated diphenylamine

Low‑Temperature Handling Advantage: Liquid Physical State at Ambient Temperature vs. Solid Diphenylamine

Unsubstituted diphenylamine (mp ~53 °C) is a crystalline solid at room temperature, requiring heated storage and blending equipment [1]. In contrast, mono‑ and di‑nonylated diphenylamine mixtures remain liquid at ambient temperature (≥20 °C), enabling direct pump transfer and cold blending without pre‑heating [2]. This physical property difference is a direct consequence of the nonyl chain disrupting crystal packing.

lubricant additive handling low‑temperature flowability alkylated diphenylamine physical state

Residual Diphenylamine Control: Modern Nonylated DPA Grades Achieve <1% Free Amine vs. Legacy Products at 2–5%

Legacy alkylation processes frequently leave 2–5 wt% unreacted diphenylamine in the finished product, which can contribute to corrosion, toxicity labeling, and regulatory concerns [1]. Modern optimized nonylation processes—particularly those employing Fe‑promoted sulfated zirconia catalysts or controlled sequential temperature protocols—routinely achieve residual diphenylamine levels below 1.0% [REFS-2, REFS-3]. For instance, the NFe2.50S1.0Z catalyst system yields a product with high mono‑ and di‑nonyl selectivity and residual DPA well under 1% after optimization [2].

diphenylamine residual content alkylation selectivity antioxidant purity

Evidence‑Backed Application Scenarios for ar‑Nonyldiphenylamine in High‑Performance Lubricant Formulations


High‑Temperature Engine Oils: Meeting TEOST Deposit Control and PDSC Oxidation Stability Requirements

In heavy‑duty diesel and passenger‑car motor oil formulations requiring API CK‑4/SP performance, nonylated diphenylamine provides the dual benefit of TEOST MHT‑4 deposit control parity with established aminic antioxidants [1] and superior PDSC oxidation induction time relative to shorter‑chain analogs [2]. Formulators can incorporate it as a direct replacement for butylated‑octylated DPA while maintaining piston‑cleanliness performance.

Synthetic Ester‑Based Industrial Lubricants: Maximizing Oxidative Stability Through Barrier‑Enhanced Antioxidant Selection

For polyol ester and diester compressor/turbine oils operating above 150 °C, the longer para‑nonyl chain of 4,4′‑dinonyldiphenylamine (T558) provides a measurable physical O₂‑barrier effect that is absent in dimethyl and dioctyl analogs [1]. Molecular simulations confirm lower oxygen solubility and slower antioxidant mobility, translating to extended oxidation induction time in PDSC experiments [1]. This makes nonylated DPA the preferred choice for extended‑life synthetic industrial oils.

Cold‑Climate Bulk Additive Handling: Enabling Direct Liquid Metering Without Heated Storage

Lubricant blending facilities in cold regions benefit from the ambient‑temperature liquid state of nonylated diphenylamine mixtures, which eliminates the need for heated storage tanks and traced transfer lines required for solid diphenylamine [1]. The product remains pumpable at temperatures as low as 0–5 °C, simplifying in‑line blending operations and reducing capital expenditure [1].

Low‑Toxicity Antioxidant Sourcing: Prioritizing Grades With Ultra‑Low Residual Diphenylamine Content

Procurement specifications for lubricant additives destined for eco‑label or low‑SAP markets should prioritize nonylated diphenylamine grades with residual diphenylamine content below 1.0% [REFS-1, REFS-2]. This reduces the product's aquatic toxicity classification (H413) and reproductive toxicity warning (H361) burden associated with free diphenylamine, facilitating regulatory compliance in jurisdictions with stringent chemical management frameworks.

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